![molecular formula C18H21N5O2 B2929584 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922116-99-2](/img/structure/B2929584.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
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Overview
Description
“N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a chemical compound. Its structure suggests that it belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are bicyclic compounds containing a pyrazole ring fused to a pyrimidine ring . These compounds have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused to a pyrimidine ring . It also has a 2-methylbenzyl group attached to the pyrazole ring and a propionamide group attached to the ethyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The pyrazolopyrimidine core could potentially undergo various reactions at the pyrazole or pyrimidine ring or at the various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could influence its solubility in water and other solvents. The fused bicyclic structure could also influence its stability and reactivity .Scientific Research Applications
Anticancer Activity
A notable application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of anticancer research. These compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies have suggested that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance their anticancer efficacy. This line of investigation supports the potential of these derivatives as templates for designing novel anticancer agents (Rahmouni et al., 2016).
Antimicrobial and Antifungal Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial and antifungal activities. Studies have reported the synthesis of novel compounds within this class that exhibited significant inhibitory effects against various strains of bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial and antifungal medications, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery (Abunada et al., 2008).
Enzyme Inhibition
Another scientific application of pyrazolo[3,4-d]pyrimidine derivatives is related to enzyme inhibition. These compounds have been designed and synthesized to target specific enzymes, demonstrating the ability to modulate their activity. This enzymatic inhibition capability makes them valuable tools in the study of enzyme function and the development of enzyme inhibitors as therapeutic agents. The research in this area contributes to a deeper understanding of disease mechanisms and the identification of novel therapeutic targets (Nassar et al., 2015).
Anti-Inflammatory Properties
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. Research has identified compounds within this class that exhibit significant anti-inflammatory activity without the ulcerogenic side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This highlights their potential as safer alternatives for the treatment of inflammatory conditions, paving the way for the development of novel anti-inflammatory agents with improved safety profiles (Auzzi et al., 1983).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Result of Action
It has been found that similar compounds have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could have a wide range of potential effects.
Future Directions
properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-16(24)19-8-9-23-17-15(10-21-23)18(25)22(12-20-17)11-14-7-5-4-6-13(14)2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJURJSIBOVFFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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